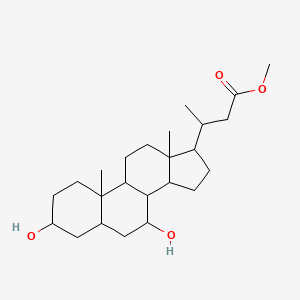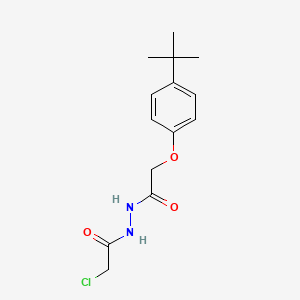![molecular formula C25H19FN4O3 B12295135 7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)
7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMG-8718 is a small molecule drug developed by Amgen, Inc. It is a potent, selective, and orally active inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartic protease involved in the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease. By inhibiting BACE1, AMG-8718 aims to reduce the formation of amyloid-beta plaques in the brain, potentially offering a therapeutic approach for Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMG-8718 involves multiple steps, including the formation of a spirocyclic oxazoline core. The key steps include:
Formation of the spirocyclic oxazoline core: This involves the reaction of a chromeno-pyridine derivative with an oxazoline precursor under specific conditions to form the spirocyclic structure.
Introduction of the fluoropyridinyl group: This step involves the substitution of a hydrogen atom on the spirocyclic core with a fluoropyridinyl group using a suitable fluorinating agent.
Attachment of the methyloxetanyl group: This involves the addition of a methyloxetanyl group to the spirocyclic core through an ethynyl linkage
Industrial Production Methods
Industrial production of AMG-8718 would likely involve optimization of the synthetic route to ensure high yield and purity. This would include:
Optimization of reaction conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification processes: Using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Scalability: Ensuring that the synthetic route is scalable for large-scale production
Chemical Reactions Analysis
Types of Reactions
AMG-8718 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxetanyl group.
Reduction: Reduction reactions can occur at the fluoropyridinyl group.
Substitution: The spirocyclic core can undergo substitution reactions, particularly at the oxazoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of AMG-8718. These derivatives can have different pharmacological properties and can be used for further research .
Scientific Research Applications
AMG-8718 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on amyloid-beta production.
Biology: Used in cellular and animal models to study the role of BACE1 in Alzheimer’s disease and other neurodegenerative disorders.
Medicine: Investigated as a potential therapeutic agent for the treatment of Alzheimer’s disease.
Industry: Used in the development of diagnostic tools and assays for the detection of BACE1 activity
Mechanism of Action
AMG-8718 exerts its effects by inhibiting BACE1, an enzyme involved in the cleavage of amyloid precursor protein (APP) to produce amyloid-beta peptides. By inhibiting BACE1, AMG-8718 reduces the production of amyloid-beta peptides, thereby potentially reducing the formation of amyloid plaques in the brain. The molecular targets and pathways involved include the BACE1 enzyme and the amyloidogenic pathway .
Comparison with Similar Compounds
Similar Compounds
LY2811376: Another BACE1 inhibitor with similar pharmacological properties.
MK-8931 (Verubecestat): A BACE1 inhibitor that has been investigated in clinical trials for Alzheimer’s disease.
E2609 (Elenbecestat): A BACE1 inhibitor with a similar mechanism of action
Uniqueness of AMG-8718
AMG-8718 is unique due to its balanced profile of BACE1 potency, reduced hERG binding affinity, and P-glycoprotein recognition. This balanced profile makes it a promising candidate for further development as a therapeutic agent for Alzheimer’s disease .
Properties
Molecular Formula |
C25H19FN4O3 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine |
InChI |
InChI=1S/C25H19FN4O3/c1-24(12-31-13-24)7-6-15-9-19-22(29-11-15)33-20-5-4-16(17-3-2-8-28-21(17)26)10-18(20)25(19)14-32-23(27)30-25/h2-5,8-11H,12-14H2,1H3,(H2,27,30) |
InChI Key |
GKKFBOARESVMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C(C35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione](/img/structure/B12295052.png)

![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)


![[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/structure/B12295106.png)

![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)


![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)



